2,6-Dimethylbiphenyl
Overview
Description
2,6-Dimethylbiphenyl is an organic compound with the chemical formula C14H14. It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2 and 6 positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Mode of Action
It is known to participate in oxidative coupling reactions . In these reactions, it interacts with catalysts such as copper complexes in the presence of certain ligands and solvents
Biochemical Pathways
It has been found to participate in oxidative coupling reactions, suggesting that it may influence pathways related to oxidation and reduction processes . Additionally, a study has shown that a compound similar to 2,6-Dimethylbiphenyl, 2,6-Dimethylphenol, is involved in the synthesis of Vitamin E precursor . This suggests that this compound might also have a role in similar biochemical pathways.
Pharmacokinetics
A related compound, 4-amino-n-(2,6-dimethylphenyl)benzamide, has been studied in rats and humans . It was found to undergo extensive first-pass metabolism, resulting in low bioavailability . The major route of metabolism was N-acetylation, followed by hydroxylation . These findings may provide some insights into the potential ADME properties of this compound, but direct studies on this compound are needed to confirm this.
Result of Action
Its involvement in oxidative coupling reactions suggests that it may influence redox states and related cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its participation in oxidative coupling reactions is affected by the presence of certain ligands, copper precursors, and solvent composition
Biochemical Analysis
Biochemical Properties
2,6-Dimethylbiphenyl plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the hydroxylation of this compound, facilitating its further metabolism and excretion. Additionally, this compound can bind to certain receptor proteins, influencing their activity and potentially modulating cellular signaling pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. It has been shown to influence cell signaling pathways by modulating the activity of receptor proteins and enzymes. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, this compound can induce the expression of detoxifying enzymes, enhancing the cell’s ability to metabolize and eliminate harmful substances. Additionally, it may impact cellular proliferation and apoptosis, contributing to its potential use in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites, which may further interact with cellular macromolecules, leading to oxidative stress and cellular damage. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo metabolic degradation, leading to the formation of various metabolites with distinct biological activities. These metabolites can accumulate over time, potentially exerting prolonged effects on cellular processes. Additionally, the compound’s stability in different experimental conditions can affect its efficacy and reliability in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. These findings highlight the importance of dose optimization in experimental studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion. These metabolic transformations are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound’s metabolism can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues. Additionally, specific transporters may mediate its uptake into cells, where it can accumulate in certain cellular compartments. The localization and accumulation of this compound can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular function. Targeting signals and post-translational modifications can direct this compound to these compartments, impacting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylbiphenyl can be synthesized through several methods. One common approach involves the coupling of 2,6-dimethylphenylboronic acid with a suitable aryl halide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide, under inert conditions .
Industrial Production Methods: Industrial production of this compound often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products:
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, halogenated, or other substituted biphenyls.
Scientific Research Applications
2,6-Dimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Studies have explored its interactions with biological molecules, although it is not widely used in biological research.
Medicine: While not a common pharmaceutical agent, derivatives of biphenyl compounds have been investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and structural properties
Comparison with Similar Compounds
Biphenyl: The parent compound without methyl groups.
2,2’-Dimethylbiphenyl: A similar compound with methyl groups at the 2 and 2’ positions.
4,4’-Dimethylbiphenyl: Another isomer with methyl groups at the 4 and 4’ positions.
Uniqueness: 2,6-Dimethylbiphenyl is unique due to the specific positioning of its methyl groups, which can influence its reactivity and physical properties. Compared to other dimethylbiphenyl isomers, it may exhibit different steric and electronic effects, impacting its behavior in chemical reactions .
Properties
IUPAC Name |
1,3-dimethyl-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXRAGCQZCSMOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192840 | |
Record name | 1,1'-Biphenyl, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3976-34-9 | |
Record name | 2,6-Dimethyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3976-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIMETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H1B8IXB53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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